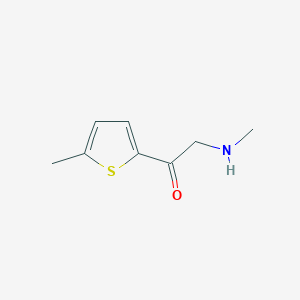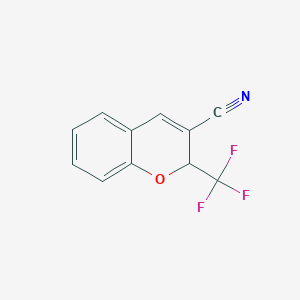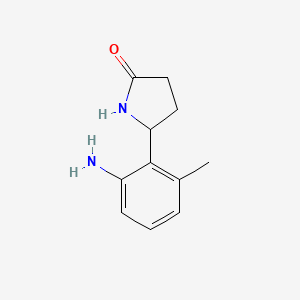
5-(2-Amino-6-methylphenyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Amino-6-methylphenyl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidinones, which are known for their diverse biological activities and functional properties. This compound is characterized by a pyrrolidinone ring substituted with an amino group and a methyl group on the phenyl ring. It has a molecular formula of C₁₁H₁₄N₂O and a molecular weight of 190.24 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Amino-6-methylphenyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the amination and cyclization of functionalized acyclic substrates. Another approach is the oxidation of pyrrolidine derivatives . The reaction conditions typically involve the use of specific oxidants and additives to achieve the desired selectivity and yield .
Industrial Production Methods: Industrial production methods for pyrrolidinones often involve the ring expansion of β-lactams or cyclopropylamides . These methods are efficient and reliable, although some may suffer from poor regioselectivity or require multi-step preparation of highly functionalized substrates .
Análisis De Reacciones Químicas
Types of Reactions: 5-(2-Amino-6-methylphenyl)pyrrolidin-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the amino and methyl groups on the phenyl ring .
Common Reagents and Conditions: Common reagents used in these reactions include oxidants, reducing agents, and electrophiles. The reaction conditions often involve mild temperatures and specific solvents to ensure high yields and selectivity .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while substitution reactions may produce various substituted pyrrolidinones .
Aplicaciones Científicas De Investigación
5-(2-Amino-6-methylphenyl)pyrrolidin-2-one has a wide range of scientific research applications. In chemistry, it is used as a versatile synthon for the synthesis of more complex molecules . In biology and medicine, it is studied for its potential therapeutic properties, including its role as a scaffold for drug discovery . In industry, it is used in the synthesis of fine chemicals, dyes, and pigments .
Mecanismo De Acción
The mechanism of action of 5-(2-Amino-6-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enantioselective proteins, which leads to various biological responses . The stereochemistry of the molecule plays a crucial role in its binding affinity and selectivity .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 5-(2-Amino-6-methylphenyl)pyrrolidin-2-one include other pyrrolidinones such as pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . These compounds share a common pyrrolidine ring structure but differ in their substituents and functional groups.
Uniqueness: What sets this compound apart from other similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the amino and methyl groups on the phenyl ring enhances its reactivity and potential therapeutic applications .
Propiedades
Fórmula molecular |
C11H14N2O |
|---|---|
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
5-(2-amino-6-methylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H14N2O/c1-7-3-2-4-8(12)11(7)9-5-6-10(14)13-9/h2-4,9H,5-6,12H2,1H3,(H,13,14) |
Clave InChI |
HZLATQUGFNXFQM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)N)C2CCC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl 6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13187902.png)
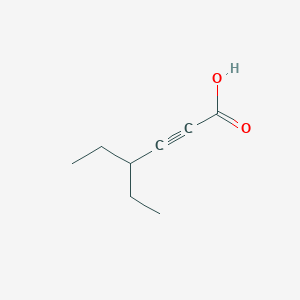
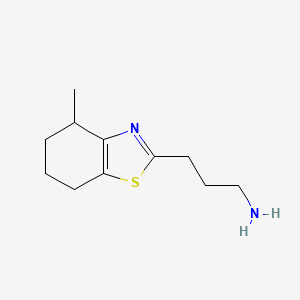




![5-Benzyl-3a-(bromomethyl)-2-methyl-octahydrofuro[3,2-c]pyridine](/img/structure/B13187934.png)


![Methyl 2-[(pyrrolidin-2-yl)methanesulfonyl]acetate](/img/structure/B13187958.png)

